molecular formula C31H41NO3 B8810712 1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide CAS No. 39163-92-3

1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide

Cat. No.: B8810712
CAS No.: 39163-92-3
M. Wt: 475.7 g/mol
InChI Key: PDNBNYWQDIQNLS-UHFFFAOYSA-N
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Description

1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with a carboxamide group and a hydroxyphenyl substituent, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the carboxamide group. The hydroxyphenyl substituent is then added through a series of substitution reactions. The final step involves the attachment of the tetradecyloxy group under controlled conditions to ensure the stability and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy and carboxamide groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
  • 1-Hydroxy-N-(2-(tetradecyloxy)phenyl)-2-naphthamide

Uniqueness

Compared to similar compounds, 1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetradecyloxy group enhances its lipophilicity, making it more suitable for applications in lipid-based systems .

Properties

CAS No.

39163-92-3

Molecular Formula

C31H41NO3

Molecular Weight

475.7 g/mol

IUPAC Name

1-hydroxy-N-(2-tetradecoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C31H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17-24-35-29-21-16-15-20-28(29)32-31(34)27-23-22-25-18-13-14-19-26(25)30(27)33/h13-16,18-23,33H,2-12,17,24H2,1H3,(H,32,34)

InChI Key

PDNBNYWQDIQNLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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